molecular formula C6H2F2N2O B599616 5,6-Difluoro-2,1,3-benzoxadiazole CAS No. 761427-85-4

5,6-Difluoro-2,1,3-benzoxadiazole

Cat. No.: B599616
CAS No.: 761427-85-4
M. Wt: 156.092
InChI Key: KYJUQOKUYVSJJF-UHFFFAOYSA-N
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Description

5,6-Difluoro-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C6H2F2N2S . It appears as a white to light yellow powder or crystal .


Synthesis Analysis

The synthesis of this compound involves a triarylamine donor unit connected to a dicyanovinyl acceptor moiety by a difluorobenzothiadiazole-thienyl block . The synthesis process is simplified by avoiding intermediate halogenation reactions and the formation of toxic organometallic by-products . The building blocks are connected by direct (hetero)-arylation .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string FC1=CC2=NSN=C2C=C1F . The InChI Key is ZKBRJEYUJNJNCO-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is used in the synthesis of push–pull triarylamine dyes . These dyes are evaluated as active materials for organic photovoltaics .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 172.15 g/mol . It has a melting point of 68°C . It appears as a white to light yellow crystalline powder .

Mechanism of Action

While the specific mechanism of action for 5,6-Difluoro-2,1,3-benzoxadiazole is not mentioned in the search results, it is used in the synthesis of push–pull triarylamine dyes . These dyes are used in organic photovoltaics, suggesting a role in energy conversion .

Safety and Hazards

While specific safety and hazards data for 5,6-Difluoro-2,1,3-benzoxadiazole was not found in the search results, it’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for detailed information .

Future Directions

5,6-Difluoro-2,1,3-benzoxadiazole has potential applications in the field of organic electronics . Its use in the synthesis of dyes for organic photovoltaics suggests it could contribute to the development of high-efficiency solar cells .

Properties

IUPAC Name

5,6-difluoro-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2N2O/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJUQOKUYVSJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NON=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50666670
Record name 5,6-Difluoro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761427-85-4
Record name 5,6-Difluoro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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